molecular formula C16H13N3O6S3 B10885738 4-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)benzoic acid CAS No. 62680-86-8

4-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)benzoic acid

Cat. No.: B10885738
CAS No.: 62680-86-8
M. Wt: 439.5 g/mol
InChI Key: FAMNZFYIOABJTD-UHFFFAOYSA-N
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Description

4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)BENZOIC ACID is a complex organic compound characterized by the presence of a thiazole ring, sulfonyl groups, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)BENZOIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, sulfur dioxide, and various amines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)BENZOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfonyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

  • 4-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid
  • (2E)-4-oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}-2-butenoic acid

Comparison: Compared to similar compounds, 4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

62680-86-8

Molecular Formula

C16H13N3O6S3

Molecular Weight

439.5 g/mol

IUPAC Name

4-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]sulfamoyl]benzoic acid

InChI

InChI=1S/C16H13N3O6S3/c20-15(21)11-1-5-13(6-2-11)27(22,23)18-12-3-7-14(8-4-12)28(24,25)19-16-17-9-10-26-16/h1-10,18H,(H,17,19)(H,20,21)

InChI Key

FAMNZFYIOABJTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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